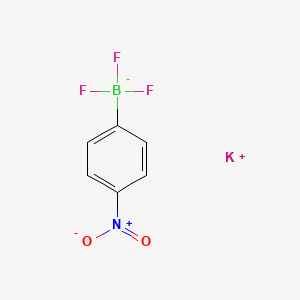

potassium trifluoro-(4-nitrophenyl)boranuide

説明

特性

CAS番号 |

850623-71-1 |

|---|---|

分子式 |

C6H4BF3KNO2 |

分子量 |

229.01 g/mol |

IUPAC名 |

potassium trifluoro-(4-nitrophenyl)boranuide |

InChI |

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-1-3-6(4-2-5)11(12)13;/h1-4H;/q-1;+1 |

InChIキー |

VUFAMHLXAXZYSD-UHFFFAOYSA-N |

正規SMILES |

[B-](C1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+] |

製品の起源 |

United States |

characterization of potassium (4-nitrophenyl)trifluoroborate

An In-Depth Technical Guide to the Characterization of Potassium (4-nitrophenyl)trifluoroborate

Introduction

In the landscape of modern synthetic chemistry, the pursuit of stable, versatile, and efficient reagents is paramount. Potassium organotrifluoroborates (KATs) have emerged as a superior class of organoboron compounds, offering significant advantages over their boronic acid counterparts, most notably their exceptional stability to air and moisture.[1][2] This robustness allows for indefinite storage and simplifies handling procedures, making them highly attractive for a broad range of applications, from academic research to industrial-scale synthesis.[1][3]

This guide provides a comprehensive technical overview of the characterization of a specific, electronically modified KAT: potassium (4-nitrophenyl)trifluoroborate. The presence of the strongly electron-withdrawing nitro group at the para position significantly influences the electronic properties of the aromatic ring, making this reagent a valuable building block for the synthesis of complex organic molecules, particularly in pharmaceuticals and materials science.[4][5] We will delve into the synthesis, physicochemical properties, detailed spectroscopic and structural analysis, and reactivity profile of this compound, offering field-proven insights and validated protocols for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Physicochemical Properties

A thorough understanding of a reagent begins with its synthesis and fundamental physical characteristics. These properties dictate storage, handling, and appropriate solvent systems for subsequent reactions.

Synthesis Pathway

The preparation of potassium aryltrifluoroborates is a straightforward and high-yielding process. The most common and efficient method involves the treatment of the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][6] This reaction proceeds via the formation of a tetracoordinate 'ate' complex, which is a stable, crystalline solid.

The causality behind this choice of fluorinating agent lies in the efficiency and mild conditions of the transformation. KHF₂ provides a readily available source of fluoride ions in a convenient form, driving the equilibrium towards the stable trifluoroborate salt which often precipitates from the reaction mixture, simplifying purification.[1] An alternative route starts from organometallic precursors, such as organolithium or Grignard reagents, which are first treated with a trialkyl borate, hydrolyzed to the boronic acid in situ, and then converted to the trifluoroborate salt without isolation of the intermediate.[6][7] For potassium (4-nitrophenyl)trifluoroborate, a common precursor is 4-nitrophenylboronic acid.

Physicochemical Properties

The physical properties of potassium (4-nitrophenyl)trifluoroborate are summarized below. As a salt, it is a high-melting, crystalline solid. Its solubility profile is critical for selecting appropriate reaction solvents and NMR analysis media.

| Property | Observation | Rationale & Significance |

| Appearance | White to off-white crystalline solid | The crystalline nature is typical for these salts and facilitates handling.[3] Color may indicate purity. |

| Melting Point | >240 °C (Decomposes) | High melting point is characteristic of ionic salts. Data for the closely related potassium p-nitrophenyl sulfate shows a melting point of 246-250 °C.[8][9] |

| Solubility | Soluble in DMSO, acetone, acetonitrile, methanol. Slightly soluble in water. Insoluble in nonpolar solvents (e.g., hexanes, diethyl ether). | High solubility in polar aprotic solvents makes them ideal for NMR studies and many organic reactions.[10] The polarity is due to the ionic K⁺[ArBF₃]⁻ structure. |

| Stability | Air- and moisture-stable solid. Can be stored indefinitely at room temperature without special precautions. | The tetracoordinate boron center is significantly more stable towards hydrolysis and oxidation than the vacant p-orbital of a boronic acid.[1][11] This is a key advantage for practical use. |

Part 2: Spectroscopic Characterization

Spectroscopic analysis provides the foundational evidence for the structural elucidation of a molecule. For potassium (4-nitrophenyl)trifluoroborate, a multi-nuclear NMR approach is the most powerful tool, complemented by IR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for characterizing organotrifluoroborates. A complete analysis involves acquiring ¹H, ¹³C, ¹⁹F, and ¹¹B spectra. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to the excellent solubility of these salts.[10]

The proton NMR spectrum is used to confirm the structure of the aromatic ring. For a 4-substituted (para) pattern, the spectrum is expected to show two distinct signals, each integrating to two protons. These signals will appear as doublets due to coupling with their ortho neighbors.

-

Expected Resonances: The protons ortho to the electron-withdrawing nitro group will be shifted significantly downfield compared to those ortho to the trifluoroborate group. One would expect two doublets in the aromatic region, typically between 7.5 and 8.5 ppm.

The ¹³C spectrum confirms the carbon framework. A key challenge is the observation of the carbon atom directly bonded to boron (C-B).

-

Rationale: The ¹¹B nucleus possesses a quadrupole moment, which can lead to rapid relaxation and significant broadening of the signal for the attached carbon, sometimes rendering it unobservable.[10][12] Furthermore, long-range C-F couplings can add complexity to the spectrum.[13]

-

Expected Resonances: Four signals are expected in the aromatic region. The signal for the carbon bearing the nitro group will be downfield, while the C-B signal (if observable) will be broad.

Fluorine-19 NMR is an exceptionally informative technique for this class of compounds. The ¹⁹F nucleus has high sensitivity (83% of ¹H) and a wide chemical shift range, leading to sharp, well-resolved signals.[10][14]

-

Rationale: The three fluorine atoms bonded to boron are magnetically equivalent, giving rise to a single resonance. This signal is often split into a quartet due to coupling with the ¹¹B nucleus (spin I = 3/2).

-

Expected Resonances: A single signal, typically a quartet, is expected in the range of -129 to -141 ppm.[10] This region is characteristic of the [R-BF₃]⁻ moiety and serves as a definitive diagnostic peak.

Boron-11 NMR directly probes the environment of the boron atom.

-

Rationale: As a quadrupolar nucleus, ¹¹B signals are often broad.[10] However, in the symmetrical tetrahedral environment of the [ArBF₃]⁻ anion, the signal is relatively sharp. It is split into a quartet by the three attached fluorine atoms (¹⁹F, spin I = 1/2). Using modified pulse sequences can enhance resolution.[10][12]

-

Expected Resonances: A quartet is expected, with chemical shifts for aryltrifluoroborates typically appearing in the range of 3-7 ppm (relative to BF₃·Et₂O).

Summary of Expected NMR Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights |

| ¹H | ~8.2 (2H), ~7.7 (2H) | Doublet (d), Doublet (d) | Confirms 1,4-disubstituted aromatic ring. |

| ¹³C | 120-150 | 4 aromatic signals | Confirms carbon skeleton; C-B bond may be broad or unobserved.[10] |

| ¹⁹F | -129 to -141 | Quartet (q) or broad singlet | Diagnostic signal for the trifluoroborate group.[10] |

| ¹¹B | 3 to 7 | Quartet (q) | Confirms tetracoordinate boron environment. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of potassium (4-nitrophenyl)trifluoroborate and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a multi-nuclear NMR spectrometer (e.g., 300-500 MHz).

-

¹H Spectrum: Acquire a standard ¹H spectrum with 16-32 scans. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.[10]

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C and potential signal broadening. Reference the spectrum to the DMSO-d₆ solvent peak at 39.5 ppm.[10]

-

¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. Use an external reference like CF₃CO₂H or an internal standard if quantitative analysis is needed.[10][15]

-

¹¹B Spectrum: Acquire a proton-decoupled ¹¹B spectrum. Use an external reference of BF₃·Et₂O (0.0 ppm).[10] Employing a modified pulse sequence with a longer delay time may be necessary to improve resolution and observe coupling.[10][12]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The spectrum will be dominated by strong absorptions from the nitro and trifluoroborate groups.

-

NO₂ Group: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

B-F Bonds: A very strong, broad absorption band between 950 and 1150 cm⁻¹ is characteristic of the B-F stretching vibrations in the BF₃ group.

-

Aromatic Ring: C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative ion mode is the most suitable mass spectrometry technique for analyzing this salt.

-

Expected Ion: The primary ion observed will be the (4-nitrophenyl)trifluoroborate anion, [O₂NC₆H₄BF₃]⁻. The calculated exact mass for this anion (C₆H₄BF₃NO₂⁻) would be the target m/z value.

-

Fragmentation: Fragmentation analysis (MS/MS) could show loss of fluoride (F⁻) or other neutral fragments.

Part 3: Structural Characterization

While spectroscopy provides evidence of connectivity, only X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the crystalline state.

Single-Crystal X-ray Diffraction

-

Expected Molecular Geometry: The boron atom will adopt a distorted tetrahedral geometry, bonded to one carbon atom of the phenyl ring and three fluorine atoms. The phenyl ring and the nitro group will be essentially planar.

-

Expected Crystal Packing: The structure will consist of an extended ionic lattice of K⁺ cations and [O₂NC₆H₄BF₃]⁻ anions. The potassium ion is typically coordinated by multiple fluorine atoms from neighboring anions, often in an irregular geometry with K-F distances ranging from ~2.7 to ~3.0 Å.[18] These interactions, along with potential π-π stacking of the aromatic rings, stabilize the crystal lattice.[19]

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

-

Crystal Growth: Good quality single crystals are essential.[16] A common method is slow evaporation of a saturated solution. Dissolve potassium (4-nitrophenyl)trifluoroborate in a suitable solvent (e.g., acetone or an acetonitrile/water mixture) with gentle heating. Allow the solution to cool slowly and evaporate undisturbed over several days.

-

Crystal Mounting: Select a well-formed, defect-free crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[16]

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[16]

-

Structure Solution and Refinement: The collected diffraction pattern (intensities and positions of spots) is processed computationally to solve the phase problem and generate an electron density map of the unit cell.[16] The atomic positions are then fitted to this map and refined to yield the final crystal structure.

Part 4: Reactivity and Application Profile

The ultimate value of a reagent is defined by its reactivity. Potassium (4-nitrophenyl)trifluoroborate is primarily used as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5]

Suzuki-Miyaura Cross-Coupling

This reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate.[11] The use of potassium trifluoroborates offers advantages in stoichiometry and stability over boronic acids, which can undergo protodeboronation.[2][11] The electron-withdrawing nitro group is well-tolerated in these reactions.[5]

-

Mechanism Rationale: The stable trifluoroborate salt acts as a reservoir for the active boronic acid. Under the basic aqueous conditions of the reaction, the trifluoroborate is slowly hydrolyzed to the corresponding arylboronic acid, which then enters the palladium catalytic cycle. This slow, in-situ generation maintains a low concentration of the sensitive boronic acid, minimizing side reactions.[2][20]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), potassium (4-nitrophenyl)trifluoroborate (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand (e.g., RuPhos, 2-4 mol%).[5][11]

-

Solvent and Base: Add a suitable solvent system (e.g., toluene/water or ethanol) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).[5]

-

Reaction Conditions: Purge the vessel with an inert gas (e.g., argon or nitrogen). Heat the mixture with stirring (e.g., 85-100 °C) and monitor the reaction progress by TLC or GC/MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Conclusion

Potassium (4-nitrophenyl)trifluoroborate is a highly stable and versatile reagent whose structure and purity can be rigorously established through a suite of standard analytical techniques. Multi-nuclear NMR spectroscopy serves as the primary tool for routine characterization, providing unambiguous confirmation of the trifluoroborate moiety and the aromatic core. IR and mass spectrometry offer complementary functional group and mass information, while single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure. This comprehensive characterization underpins its reliable application in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling, making it a valuable asset for chemists in drug discovery and materials science.

References

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(10), 1795–1798. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

dos Santos, M. R. P., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-9. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Wiley-VCH (2007). Supporting Information. [Link]

-

Molander, G. A., et al. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 263. [Link]

-

Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]

-

Prior, T. J., & Vella, J. R. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E, 70(Pt 7), m244–m247. [Link]

-

dos Santos, M. R. P., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(12), 3154–3157. [Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. [Link]

-

ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. (2014). [Link]

-

Ochoa, G., et al. (2019). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 244, 173-181. [Link]

-

Standard X-ray Diffraction Powder Patterns. NBS Monograph 25, Section 9. (1971). [Link]

-

Potassium phenyltrifluoroborate. SpectraBase. [Link]

-

Potassium 3-nitrophenyltrifluoroborate. SpectraBase. [Link]

-

POTASSIUM-4-BROMO-PHENYLSULFANYLMETHYLTRIFLUOROBORATE. SpectraBase. [Link]

-

Galezowski, M., et al. (2006). 4-Nitrophenyl phosphoric acid and its four different potassium salts: A solid state structure and kinetic study. CrystEngComm, 8, 150-162. [Link]

-

Ihara, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

-

Zheng, J., & Sathyan, D. (2017). Investigation of Crystal Structures using X-Ray Diffraction. Boston University. [Link]

-

Potassium 4-nitrophenyl sulfate. Chemsrc. [Link]

-

Trzybiński, D., & Woźniak, K. (2004). Potassium p-nitrophenyl sulfate. Acta Crystallographica Section E, 60(Pt 10), m1432–m1434. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. POTASSIUM (4-NITROPHENYL)TRIFLUOROBORATE | 850623-71-1 [chemicalbook.com]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 8. Potassium 4-nitrophenyl sulfate | CAS#:6217-68-1 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. learning.sepscience.com [learning.sepscience.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. physics.bu.edu [physics.bu.edu]

- 18. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potassium p-nitrophenyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Organotrifluoroborates in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of Potassium Trifluoro-(4-nitrophenyl)boranuide

For Researchers, Scientists, and Drug Development Professionals

Potassium organotrifluoroborates have emerged as a superior class of reagents in synthetic organic chemistry, offering significant advantages over their boronic acid counterparts.[1][2] Their remarkable stability to air and moisture, coupled with their ease of handling and purification, makes them highly reliable building blocks in complex synthetic pathways.[1][3][4] Unlike boronic acids, which can be prone to protodeboronation and other side reactions, organotrifluoroborates act as a protected form of the boronic acid, revealing their reactivity only under specific catalytic conditions.[1][4] This guide focuses on a key member of this family, potassium trifluoro-(4-nitrophenyl)boranuide, providing an in-depth exploration of its chemical properties, synthesis, and critical applications, particularly in the context of pharmaceutical research and development.

Core Chemical and Physical Properties

Potassium trifluoro-(4-nitrophenyl)boranuide, also known as potassium 4-nitrophenyltrifluoroborate, is a white to off-white solid crystalline compound.[5] Its structure features a tetrahedral boron atom bonded to three fluorine atoms and one 4-nitrophenyl group, forming a stable anionic borate complex that is counterbalanced by a potassium cation.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

This protocol is a representative example for coupling with an aryl bromide. [3]

-

Reaction Setup: To a reaction vessel, add potassium trifluoro-(4-nitrophenyl)boranuide (1.0 equiv), the desired aryl bromide (1.0 equiv), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (0.5 mol %), and a base like triethylamine (Et₃N) (3.0 equiv). [3]2. Solvent Addition: Add a suitable solvent, such as ethanol. [3]3. Reaction Conditions: Heat the mixture to reflux with stirring. The reaction progress can be monitored by techniques like GC-MS or TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Table 2: Representative Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Rationale / Comment |

| Catalyst | Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ (0.5 mol %) | dppf is a common phosphine ligand that stabilizes the Pd center. [3] |

| Base | K₂CO₃ or Et₃N (3 equiv) | The base is crucial for activating the trifluoroborate for transmetalation. |

| Solvent | Methanol, Ethanol, or Water | Protic solvents are often effective, and aqueous conditions can enhance reaction rates. [3][6] |

| Temperature | 65 °C to Reflux | Elevated temperatures are typically required to drive the catalytic cycle. [3][6] |

Synthesis of Diaryl Sulfones

Potassium trifluoro-(4-nitrophenyl)boranuide is also a key intermediate for preparing diaryl sulfones, a class of compounds with promising biological activities, including antifungal, antibacterial, and antitumor properties. [5][7]

-

Reaction Setup: In a reaction tube, combine potassium trifluoro-(4-nitrophenyl)boranuide (1.0 mmol), an arylsulfonyl fluoride (1.0 mmol), a copper(I) chloride catalyst (0.1 mmol), and sodium hydroxide (1.2 mmol). [7]2. Solvent: Add an appropriate organic solvent (2 mL). [7]3. Reaction: Stir the mixture at room temperature until the reaction is complete as determined by TLC analysis.

-

Workup and Purification: Follow a standard aqueous workup and extraction procedure, followed by purification via column chromatography to isolate the diaryl sulfone product. This method is notable for its mild, room-temperature conditions. [7]

Safety, Handling, and Spectroscopic Characterization

Hazard Identification and Safe Handling

While organotrifluoroborates are generally more stable than many other organometallic reagents, they are classified as irritants. [8]Potassium trifluoro-(4-nitrophenyl)boranuide may cause skin irritation, serious eye irritation, and respiratory irritation. [5][9][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a fully buttoned lab coat. [8]* Engineering Controls: All weighing and transfer operations should be conducted inside a certified chemical fume hood to prevent inhalation of dust. [8]An eyewash station and safety shower must be readily accessible. [8]* Storage: Store in a cool, dry place in a tightly sealed container. [2][5]

Caption: Decision workflow for handling a chemical spill. [8]

Spectroscopic Data Interpretation

Full characterization of potassium trifluoro-(4-nitrophenyl)boranuide relies on multinuclear NMR spectroscopy.

-

¹H and ¹³C NMR: These spectra will show the characteristic signals for a para-substituted benzene ring. The electron-withdrawing nitro group will cause the aromatic protons and carbons to appear at a downfield chemical shift.

-

¹⁹F and ¹¹B NMR: These are the most diagnostic techniques for this class of compounds. [11]¹⁹F NMR is highly sensitive and will typically show a single, sharp resonance for the three equivalent fluorine atoms. [11]¹¹B NMR is also crucial for confirming the tetracoordinate nature of the boron atom. A modified pulse sequence may be required for better resolution to observe the ¹¹B–¹⁹F coupling. [11]

Conclusion

Potassium trifluoro-(4-nitrophenyl)boranuide is a robust, versatile, and highly valuable reagent for modern organic synthesis. Its stability and predictable reactivity in Suzuki-Miyaura and other cross-coupling reactions make it an indispensable tool for constructing the complex molecular architectures required in drug discovery and materials science. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively leverage this compound to accelerate the development of novel chemical entities.

References

- Essential Safety and Handling Guide for Potassium Tert-Butyltrifluorobor

- Organic Syntheses Procedure. Organic Syntheses.

- Potassium (4-nitrophenyl)

- How can POTASSIUM (4-NITROPHENYL)TRIFLUOROBORATE be used to prepare diaryl sulfones?. Guidechem.

- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.

- POTASSIUM (4-NITROPHENYL)

- Safety Data Sheet: Potassium tetrafluorobor

- Potassium Fluoroborate KBF4 - Safety D

- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.

- Potassium trifluoro[(4-fluorophenyl)methyl]boranuide | 1494466-28-2. Benchchem.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.

- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluorobor

- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube.

- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PubMed Central.

- Potassium 4-hydroxyphenyltrifluorobor

- Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling. Benchchem.

- Potassium (4-Fluorophenyl)

- Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept. PubMed Central.

- Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept. PubMed.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium trifluoro[(4-fluorophenyl)methyl]boranuide | 1494466-28-2 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POTASSIUM (4-NITROPHENYL)TRIFLUOROBORATE | 850623-71-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. Potassium 4-hydroxyphenyltrifluoroborate | C6H5BF3KO | CID 46210683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Handling of Potassium 4-Nitrophenyltrifluoroborate for Advanced Chemical Synthesis

Executive Summary: Beyond the Boronic Acid

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for carbon-carbon bond formation.[1][2] However, the inherent instability of many organoboronic acids—their propensity for protodeboronation and oxidative decomposition—presents significant challenges in handling, storage, and reaction reproducibility.[3][4] Potassium organotrifluoroborate salts have emerged as a superior class of reagents, offering remarkable stability to air and moisture while retaining the synthetic versatility of their boronic acid counterparts.[4][5]

This guide provides an in-depth technical analysis of potassium 4-nitrophenyltrifluoroborate, a key building block characterized by its unique electronic properties. We will dissect the mechanistic basis for its exceptional stability, provide field-proven protocols for its handling and application, and offer insights grounded in extensive research to empower scientists in leveraging this robust reagent for complex molecular construction.

Core Physicochemical Properties

Potassium 4-nitrophenyltrifluoroborate is a free-flowing, crystalline solid, a characteristic that simplifies weighing and handling compared to often hygroscopic or amorphous boronic acids.[6] Its key properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₄BF₃KNO₂ | [7] |

| Molecular Weight | 229.01 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | >300 °C | [8] |

| Stability | Indefinitely stable to air and moisture under proper storage | [4][5] |

The Cornerstone of Utility: Unpacking the Stability Profile

The utility of 4-nitrophenyltrifluoroborate is fundamentally rooted in its stability, which starkly contrasts with many other organoboron reagents. This stability is not a monolith but a composite of its resistance to hydrolytic, thermal, and chemical degradation.

Hydrolytic Stability: The Electron-Withdrawing Group Effect

The defining feature of 4-nitrophenyltrifluoroborate is its profound resistance to hydrolysis. This is a direct consequence of the potent electron-withdrawing nature of the para-nitro group. The hydrolysis of any organotrifluoroborate salt to its corresponding boronic acid is believed to proceed through a key difluoroborane intermediate, which results from the loss of a fluoride ion.[9]

This intermediate possesses a vacant p-orbital on the boron atom. Electron-donating groups on the aryl ring stabilize this electron-deficient intermediate, thereby accelerating the rate of hydrolysis. Conversely, strong electron-withdrawing groups, such as the nitro group (-NO₂), destabilize this intermediate, significantly retarding the hydrolysis rate.[9] This mechanistic principle places 4-nitrophenyltrifluoroborate in a class of "exceptionally slow" hydrolyzing reagents, making it robust enough to persist in conditions where other trifluoroborates or boronic acids would readily decompose.[10][11]

This stability allows for its use in a broad range of conditions and even permits its passage through synthetic sequences without degradation of the crucial C-B bond.[4][5]

Thermal and Chemical Stability

As a high-melting crystalline solid, potassium 4-nitrophenyltrifluoroborate exhibits excellent thermal stability, showing no decomposition under typical laboratory heating conditions (e.g., reflux in common organic solvents).[8] Its tetracoordinate boron center renders the C-B bond inert to many reagents that would readily react with tricoordinate boronic acids, such as oxidants and certain nucleophiles.[4]

This chemical inertness is leveraged in catalysis, where the trifluoroborate acts as a "protected" form of the boronic acid.[1][12] Under the basic, aqueous conditions of a Suzuki-Miyaura reaction, the salt slowly hydrolyzes to release a low, steady concentration of the active boronic acid. This "slow-release" mechanism is highly advantageous as it minimizes undesirable side reactions like oxidative homocoupling and protodeboronation that plague reactions using bulk concentrations of boronic acids.[11][12]

Safe Handling and Storage Protocols

Adherence to proper safety and storage procedures is critical to ensure the integrity of the reagent and the safety of laboratory personnel.

Personal Protective Equipment (PPE) and Engineering Controls

Based on safety data for analogous compounds, 4-nitrophenyltrifluoroborate should be handled with appropriate care.[7]

-

Engineering Controls : Always handle this chemical in a well-ventilated area. Use of a certified chemical fume hood is strongly recommended to avoid inhalation of dust.[13][14]

-

Eye Protection : Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[13]

-

Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.[8] Wash hands thoroughly after handling.[8]

-

Respiratory Protection : If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[13]

Storage and Incompatibility

-

Storage Conditions : Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed to prevent moisture ingress.[13]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[13]

Field-Proven Experimental Protocols

The following protocols provide validated, step-by-step methods for the synthesis and application of potassium 4-nitrophenyltrifluoroborate.

Protocol: Synthesis of Potassium 4-Nitrophenyltrifluoroborate

This procedure adapts the general and highly efficient method for converting arylboronic acids to their corresponding trifluoroborate salts using potassium hydrogen fluoride (KHF₂).[6][15]

Methodology:

-

Reagent Preparation : In a flask, dissolve 4-nitrophenylboronic acid (1.0 eq) in methanol. In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 4.0 eq).

-

Reaction : While stirring the boronic acid solution at room temperature, add the KHF₂ solution dropwise. A precipitate often begins to form immediately.

-

Stirring : Allow the mixture to stir at room temperature for 1 hour to ensure complete conversion.

-

Precipitation : Cool the reaction mixture in an ice-water bath for 30 minutes to maximize precipitation of the salt.

-

Isolation : Collect the crystalline solid by vacuum filtration, washing the filter cake sequentially with small portions of cold water, cold methanol, and finally diethyl ether to facilitate drying.

-

Drying : Dry the white to off-white solid under vacuum to yield the final product in high purity.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the use of potassium 4-nitrophenyltrifluoroborate as the nucleophilic partner in a palladium-catalyzed cross-coupling with an aryl bromide. The conditions are optimized for electron-deficient trifluoroborates.

Methodology:

-

Vessel Preparation : To a reaction vessel equipped with a stir bar and reflux condenser, add potassium 4-nitrophenyltrifluoroborate (1.2 eq), the desired aryl bromide (1.0 eq), a suitable base such as Cs₂CO₃ or K₂CO₃ (3.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ at 1-2 mol%).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., THF, Dioxane, or Toluene) and water (e.g., 4:1 v/v).

-

Reaction : Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (Nitrogen or Argon). Monitor the reaction progress by TLC or GC-MS. Due to the slow hydrolysis, reaction times may be longer than with boronic acids, often ranging from 12 to 24 hours.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Conclusion

Potassium 4-nitrophenyltrifluoroborate stands as a testament to the power of rational reagent design. Its exceptional stability, conferred by the electron-withdrawing nitro group, overcomes the primary limitations of its boronic acid analog. This robustness, combined with its "slow-release" behavior in catalysis, translates to more reliable, reproducible, and often higher-yielding cross-coupling reactions. For researchers in drug development and materials science, mastering the use of this reagent opens doors to the efficient and predictable synthesis of complex molecular architectures.

References

- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Structural Significance of Potassium Trifluoro-(4-nitrophenyl)boranuide

An In-depth Technical Guide to the Spectroscopic Characterization of Potassium Trifluoro-(4-nitrophenyl)boranuide

Potassium trifluoro-(4-nitrophenyl)boranuide, with the chemical formula C₆H₄BF₃KNO₂, is a member of the versatile class of organotrifluoroborate salts.[1][2][3][4] These compounds have gained significant traction in modern organic synthesis, primarily as robust and bench-stable surrogates for boronic acids in Suzuki-Miyaura cross-coupling reactions.[5][6] The presence of a strong electron-withdrawing nitro group in the para position of the phenyl ring significantly influences the electronic properties of the C-B bond, making this reagent particularly interesting for forming complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[1][7]

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of such a reagent. It provides the empirical data necessary to validate its structure and ensure its suitability for downstream applications in research and drug development. This guide provides a comprehensive overview of the expected spectroscopic data for potassium trifluoro-(4-nitrophenyl)boranuide and outlines the field-proven methodologies for its acquisition and interpretation. While experimentally derived spectra for this specific compound are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a reliable predictive model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of potassium trifluoro-(4-nitrophenyl)boranuide in solution. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for a complete characterization.

Causality Behind Experimental Choices

The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR data.

-

Solvent: Potassium organotrifluoroborates exhibit high solubility in polar aprotic solvents.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the salt and its residual solvent peaks (¹H at ~2.50 ppm, ¹³C at ~39.5 ppm) provide convenient internal references.[5]

-

Multi-nuclear Approach:

-

¹H NMR provides information on the aromatic protons.

-

¹³C NMR reveals the carbon skeleton of the phenyl ring. Proton decoupling is standard to simplify the spectrum to a series of singlets, though this can make interpretation complex due to C-F coupling.[8]

-

¹⁹F NMR is highly sensitive and specific to the three equivalent fluorine atoms bonded to boron. Its chemical shift is highly indicative of the electronic environment around the boranuide core.[9]

-

¹¹B NMR directly probes the boron atom, confirming its tetracoordinate state. A specialized pulse sequence may be required to achieve better resolution and observe the ¹¹B-¹⁹F coupling, which is often obscured by the rapid relaxation of the quadrupolar ¹¹B nucleus.[5]

-

Experimental Protocol: NMR Acquisition

The following protocol is adapted from established methodologies for the characterization of potassium organotrifluoroborates.[5]

-

Sample Preparation: Dissolve approximately 10-20 mg of potassium trifluoro-(4-nitrophenyl)boranuide in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Spectrometer Setup: Utilize a multi-nuclear NMR spectrometer (e.g., 400 MHz or higher). Tune the probe for each nucleus (¹H, ¹³C, ¹⁹F, ¹¹B).

-

¹H NMR Acquisition:

-

Set spectral width to ~15 ppm.

-

Use a 45° pulse angle.

-

Acquire data for ~3.6 seconds with 16 repetitions.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C{¹H} NMR Acquisition (Proton Decoupled):

-

Set spectral width to ~250 ppm.

-

Use a 90° pulse angle with a relaxation delay of ~2 seconds.

-

Acquire data for ~1.7 seconds with a higher number of repetitions (e.g., 1024) due to the low natural abundance of ¹³C.

-

Reference the spectrum to the central DMSO-d₆ peak at 39.5 ppm.

-

-

¹⁹F NMR Acquisition:

-

Set spectral width to ~180 ppm.

-

Use a 45° pulse angle with a relaxation delay of 1 second.

-

Reference the spectrum to an external standard, such as trifluoroacetic acid (CF₃COOH) at -76.55 ppm relative to CFCl₃.[10]

-

-

¹¹B NMR Acquisition:

Visualization: NMR Workflow

References

- 1. POTASSIUM (4-NITROPHENYL)TRIFLUOROBORATE | 850623-71-1 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 850623-71-1 Potassium (4-nitrophenyl)trifluoroborate AKSci V8055 [aksci.com]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

A Technical Guide to the One-Pot Synthesis of Potassium Aryltrifluoroborates Directly from Arenes

Abstract

Potassium aryltrifluoroborates have emerged as exceptionally stable and versatile alternatives to arylboronic acids in modern organic synthesis, particularly in cross-coupling reactions.[1][2] Their enhanced stability towards air and moisture simplifies handling and purification, making them highly desirable reagents in pharmaceutical and materials science research.[1] This guide provides an in-depth examination of the one-pot synthesis of potassium aryltrifluoroborates starting directly from unactivated arenes. This streamlined methodology circumvents the traditional, often cumbersome multi-step sequences that begin with aryl halides.[1][3] We will explore the core of this transformation: the iridium-catalyzed C-H borylation of arenes, followed by the in-situ conversion of the resulting arylboronate ester into the target trifluoroborate salt. This document details the mechanistic underpinnings, provides field-proven experimental protocols, and discusses the scope and rationale behind the procedural choices, offering researchers a comprehensive resource for implementing this efficient synthesis.

Introduction: The Strategic Advantage of Aryltrifluoroborates

For decades, arylboronic acids have been the cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] However, their inherent limitations, such as susceptibility to protodeboronation and oxidative decomposition, can complicate their synthesis, storage, and application, particularly in complex, multi-step synthetic campaigns.[6][7][8]

Potassium organotrifluoroborates (R-BF₃K) offer a robust solution to these challenges. The tetracoordinate boron center, saturated by three electronegative fluorine atoms, imparts significantly greater stability compared to the vacant p-orbital of tricoordinate boronic acids.[6] This stability allows for easier purification, often by simple filtration and recrystallization, and tolerance to a wider array of reaction conditions, expanding their synthetic utility.[9]

The traditional synthesis of aryltrifluoroborates involves the reaction of a pre-formed arylboronic acid with potassium hydrogen difluoride (KHF₂), a method pioneered by Vedejs.[9][10] While effective, this still requires the initial synthesis and isolation of the boronic acid, which typically starts from an aryl halide via organolithium or Grignard intermediates.[1][11] This multi-step approach can limit functional group tolerance and is constrained by the availability of the corresponding haloarenes.[3][11] The development of a direct, one-pot conversion from arenes to aryltrifluoroborates represents a significant leap in efficiency and accessibility.[1][3][11][12]

The Core Transformation: A Two-Step, One-Pot Strategy

The one-pot synthesis hinges on a sequence of two distinct chemical transformations conducted in the same reaction vessel without isolation of the intermediate. This strategy leverages the power of transition metal-catalyzed C-H activation to bypass the need for pre-functionalized starting materials.[3][11]

The overall workflow can be visualized as follows:

Figure 1: High-level workflow for the one-pot synthesis.

Step 1: Iridium-Catalyzed C-H Borylation. An arene is reacted with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a highly active iridium catalyst. This reaction directly converts an aromatic C-H bond into a C-B bond, forming an aryl pinacolboronate ester (ArBpin).[11][12][13]

Step 2: In-Situ Conversion to the Trifluoroborate. After the borylation is complete, an aqueous solution of potassium hydrogen difluoride (KHF₂) is added directly to the crude reaction mixture. The KHF₂ displaces the pinacol group from the boronate ester to form the highly stable potassium aryltrifluoroborate salt, which often precipitates from the solution.[3][9][11]

This one-pot methodology is powerful because it provides access to arylboron compounds with substitution patterns that are difficult to obtain via traditional electrophilic aromatic substitution routes.[1][11]

Mechanistic Insights: The "Why" Behind the Reaction

A deep understanding of the reaction mechanism is crucial for troubleshooting, optimization, and predicting outcomes.

The Iridium Catalytic Cycle for C-H Borylation

The most widely accepted mechanism for the iridium-catalyzed borylation of arenes involves an Ir(III)/Ir(V) catalytic cycle.[14] The active catalyst is generally considered to be an iridium(III) tris(boryl) complex, generated in situ from an iridium(I) precursor, a ligand (commonly a bipyridine), and the diboron reagent.[13][15]

Figure 2: Simplified Ir(III)/Ir(V) catalytic cycle.

-

Catalyst Activation: An iridium(I) precatalyst, such as [Ir(COD)(OMe)]₂, reacts with a bipyridine ligand (e.g., dtbpy) and B₂pin₂ to form the active Ir(III) tris(boryl) species.[15]

-

C-H Oxidative Addition: The arene coordinates to the iridium center. The C-H bond then adds across the metal, forming a seven-coordinate Ir(V) hydrido-aryl intermediate. This C-H activation step is typically the rate-determining step of the cycle.[14][16]

-

C-B Reductive Elimination: The aryl group and a boryl ligand are eliminated from the Ir(V) center, forming the C-B bond of the arylboronate ester product and regenerating an Ir(III) hydride complex.[14]

-

Catalyst Regeneration: The resulting Ir(III) hydride reacts with another equivalent of B₂pin₂ to regenerate the active Ir(III) tris(boryl) catalyst, releasing HBpin as a byproduct.

Causality in Catalyst Choice:

-

Iridium: Iridium is uniquely effective for this transformation due to its ability to readily access the high-oxidation-state Ir(V) intermediate required for the C-H activation/reductive elimination sequence.

-

Bipyridine Ligands (e.g., dtbpy): Ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) are crucial. They stabilize the iridium center throughout the catalytic cycle and their electronic and steric properties can be tuned to optimize reactivity and selectivity.[15][17] The bulky tert-butyl groups enhance catalyst stability and solubility.

The Conversion to Aryltrifluoroborate

This step is a straightforward nucleophilic substitution at the boron center.

Ar-B(pin) + KHF₂ + H₂O → K⁺[Ar-BF₃]⁻ + Pinacol + Other salts

The reaction is driven by the formation of the thermodynamically stable tetracoordinate trifluoroborate anion.[9]

Why KHF₂? Potassium hydrogen difluoride is a convenient and effective source of fluoride. It is more effective than simple potassium fluoride (KF) for displacing the diol from stable boronate esters.[9] It acts as both a fluoride source and a Brønsted acid scavenger in the aqueous media.

Field-Proven Experimental Protocol

The following protocol is a generalized procedure adapted from the seminal work of Hartwig and colleagues.[11] It serves as a robust starting point for a wide range of arene substrates.

Protocol: One-Pot Synthesis of Potassium (3,5-dimethylphenyl)trifluoroborate

Materials & Reagents:

-

Iridium precatalyst: [Ir(COD)(OMe)]₂ (Bis(1,5-cyclooctadiene)diiridium(I) dimethoxide)

-

Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)

-

Boron Source: B₂pin₂ (Bis(pinacolato)diboron)

-

Substrate: m-xylene (3,5-dimethylbenzene)

-

Solvent: Tetrahydrofuran (THF), anhydrous

-

Fluorinating Agent: Potassium hydrogen difluoride (KHF₂)

-

Deionized Water

-

Acetone

Procedure:

Part 1: Iridium-Catalyzed C-H Borylation

-

Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add [Ir(COD)(OMe)]₂ (33.1 mg, 0.05 mmol, 0.5 mol%) and dtbpy (26.8 mg, 0.1 mmol, 1.0 mol%).

-

Scientist's Note: Using a Schlenk flask allows for the reaction to be set up under an inert atmosphere (e.g., argon or nitrogen). While the catalyst components are relatively air-stable, excluding oxygen and moisture is best practice for ensuring high catalyst activity and reproducibility.

-

-

Reagent Addition: Add B₂pin₂ (2.79 g, 11.0 mmol, 1.1 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent and Substrate Addition: Add anhydrous THF (20 mL) followed by m-xylene (1.23 mL, 10.0 mmol, 1.0 equiv) via syringe.

-

Scientist's Note: THF is an excellent solvent for this reaction as it is relatively inert to the C-H activation chemistry and effectively dissolves all reagents.[11]

-

-

Reaction: Seal the flask and heat the mixture in an oil bath at 80 °C for 16 hours.

-

Scientist's Note: The reaction is typically monitored by GC-MS or TLC by taking a small aliquot, quenching it, and analyzing for the disappearance of the starting arene and the appearance of the ArBpin product.

-

Part 2: In-Situ Conversion and Isolation

-

Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

-

KHF₂ Addition: To the crude reaction mixture, add a solution of KHF₂ (3.9 g, 50 mmol, 5.0 equiv) in 10 mL of deionized water.

-

Scientist's Note: A significant excess of KHF₂ is used to drive the displacement reaction to completion. The addition of water creates a biphasic system but is necessary to dissolve the KHF₂.

-

-

Stirring: Stir the resulting biphasic mixture vigorously at room temperature for 1 hour. A white precipitate of the product should form.

-

Solvent Removal: Remove the volatile organic solvents (THF, excess m-xylene) via rotary evaporation.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) and then cold acetone (1 x 15 mL) to remove residual pinacol and other impurities.

-

Drying: Dry the white solid under high vacuum to afford potassium (3,5-dimethylphenyl)trifluoroborate.

-

Scientist's Note: For some substrates, the product may not readily precipitate. In these cases, evaporating all solvents and then performing an extraction with a suitable solvent like hot acetone or acetonitrile, followed by precipitation with an anti-solvent like diethyl ether, is an effective isolation strategy.[9]

-

Reaction Scope & Performance

This one-pot methodology has been successfully applied to a variety of arene substrates. The regioselectivity of the initial C-H borylation step is primarily governed by sterics, with the borylation occurring at the least hindered C-H position.[18][19] This provides a complementary selectivity to classical electrophilic aromatic substitution, which is governed by electronics.

| Entry | Arene Substrate | Product | Isolated Yield (%)[11] |

| 1 | 1,3-Dichlorobenzene | Potassium (3,5-dichlorophenyl)trifluoroborate | 91 |

| 2 | 1,3,5-Trimethylbenzene (Mesitylene) | Potassium (2,4,6-trimethylphenyl)trifluoroborate | 82 |

| 3 | 1,3-Dimethoxybenzene | Potassium (3,5-dimethoxyphenyl)trifluoroborate | 95 |

| 4 | 1,2-Dichlorobenzene | Potassium (3,4-dichlorophenyl)trifluoroborate | 81 |

| 5 | Ethyl Benzoate | Potassium (3-ethoxycarbonylphenyl)trifluoroborate | 78 |

| 6 | Benzofuran | Potassium (benzofuran-2-yl)trifluoroborate | 88 |

| 7 | Benzothiophene | Potassium (benzothiophen-2-yl)trifluoroborate | 99 |

Key Observations:

-

Functional Group Tolerance: The reaction tolerates a wide range of functional groups, including halides, ethers, and esters.[1][11]

-

Heterocycles: The protocol is effective for electron-rich five-membered heterocycles like benzofuran and benzothiophene, with borylation occurring selectively at the 2-position.[1][11] This is particularly valuable as the corresponding boronic acids can be unstable.[6]

-

Steric Control: The reaction demonstrates clear steric control. For example, 1,2-dichlorobenzene is borylated at the 4-position, away from the two chloro substituents. Mesitylene is borylated at the 2-position, which is sterically accessible.

Conclusion and Outlook

The one-pot synthesis of potassium aryltrifluoroborates from arenes via iridium-catalyzed C-H borylation is a powerful and efficient strategy that significantly streamlines access to these valuable synthetic building blocks. By eliminating the need for pre-halogenated starting materials and the isolation of intermediate boronic esters, this method enhances atom economy, reduces synthetic steps, and provides access to novel substitution patterns governed by steric, rather than electronic, factors. As the demand for complex, highly functionalized molecules continues to grow in drug discovery and materials science, this robust and versatile methodology is poised to become an indispensable tool in the synthetic chemist's arsenal.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

The Hartwig Group. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. University of California, Berkeley. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. American Chemical Society. [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]

-

Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]

-

Sárosi, M. B., & Pápai, I. (2012). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. RSC Advances, 2(19), 7446. [Link]

-

ResearchGate. Proposed mechanism for the iridium catalyzed C−H borylation. [Link]

-

Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, R. E., & Smith, M. R. (2013). Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds Directed by a Hydrosilane. Journal of the American Chemical Society, 135(20), 7572–7582. [Link]

-

Haldar, C., & Chattopadhyay, B. (2021). Ir-catalyzed proximal and distal C–H borylation of arenes. Chemical Communications, 57(94), 12691–12705. [Link]

-

Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. [Link]

-

Unnikrishnan, A., & Sunoj, R. B. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry, 86(21), 15618–15630. [Link]

-

Haldar, C., & Chattopadhyay, B. (2021). Ir-catalyzed proximal and distal C–H borylation of arenes. RSC Publishing. [Link]

-

ResearchGate. Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. [Link]

-

ResearchGate. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Request PDF. [Link]

-

Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]

-

Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Wright, J. S., Scott, P. J. H., & Steel, P. G. (2021). Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796–2821. [Link]

-

ResearchGate. Polymeric Iridium Catalysts for C–H Borylation of Arenes under Batch and Continuous Flow Conditions. [Link]

-

ElectronicsAndBooks. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]

-

Robbins, D. W., & Hartwig, J. F. (2011). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Angewandte Chemie International Edition, 50(30), 6950–6955. [Link]

-

ResearchGate. Scope of potassium aryltrifluoroborates in the cross‐coupling with amides. [Link]

-

May, T. L., & Douglas, C. J. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1255–1271. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

-

May, T. L., & Douglas, C. J. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 55(9), 1255–1271. [Link]

-

May, T. L., & Douglas, C. J. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. Ir-catalyzed proximal and distal C–H borylation of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preparation of Potassium Alkyltrifluoroborates from Alkenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium alkyltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly within the pharmaceutical industry. Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity make them superior alternatives to traditional organoboron compounds like boronic acids.[1][2] This guide provides a comprehensive overview of the most common and reliable method for their synthesis: the hydroboration of alkenes followed by fluorination with potassium hydrogen fluoride (KHF₂). We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity.

Introduction: The Ascendancy of Potassium Alkyltrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in contemporary drug discovery and development.[1] Historically, boronic acids have been the workhorses for this transformation. However, their inherent instability, particularly their propensity for protodeboronation and trimerization into boroxines, often complicates their handling, storage, and stoichiometry in reactions.[1][3]

Potassium alkyltrifluoroborates elegantly circumvent these issues. These tetracoordinate boron species are typically free-flowing, crystalline solids that exhibit exceptional stability to both air and moisture, allowing for indefinite storage at ambient temperatures.[4][5][6] This inherent stability translates to greater reproducibility in synthetic protocols and often allows for the use of near-stoichiometric amounts of the reagent, enhancing the atom economy of the reaction.[1] Their utility is not confined to Suzuki-Miyaura couplings; they are also valuable partners in other transition-metal-catalyzed reactions.[2][6]

The most direct and versatile route to potassium alkyltrifluoroborates begins with readily available alkenes, making this class of reagents highly accessible.

The Synthetic Pathway: A Two-Step Journey from Alkene to Alkyltrifluoroborate

The conversion of an alkene to a potassium alkyltrifluoroborate is a sequential process involving two key transformations:

-

Hydroboration: The addition of a boron-hydride bond across the carbon-carbon double bond of the alkene to form a trialkylborane.

-

Fluorination: The displacement of the alkyl groups from the trialkylborane and subsequent formation of the stable potassium alkyltrifluoroborate salt.

References

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

Introduction: The Rise of a Superior Organoboron Reagent

An In-Depth Technical Guide to the Physical Properties of Potassium Aryltrifluoroborates

For decades, organoboronic acids have been indispensable tools in synthetic chemistry, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is often hampered by inherent physical limitations; many are prone to dehydration to form cyclic boroxine anhydrides, and they can be susceptible to protodeboronation, complicating storage, handling, and precise stoichiometric measurements.[2][3]

In the mid-1990s, a significant advancement came with the popularization of potassium organotrifluoroborates (KATs), first efficiently prepared by Vedejs and coworkers.[4][5] These tetracoordinate boron species, formed by treating boronic acids with potassium hydrogen fluoride (KHF₂), proved to be exceptionally robust.[1][4][6] Potassium aryltrifluoroborates are generally stable, crystalline solids that are unreactive to air and moisture, a stark contrast to their boronic acid precursors.[5][6][7][8][9] This superior stability, combined with their unique solubility profile and predictable reactivity, has established them as highly valuable reagents for researchers in organic synthesis and drug development. This guide provides an in-depth exploration of the core physical properties that underpin the widespread adoption and success of these remarkable compounds.

Caption: General structure of a Potassium Aryltrifluoroborate salt.

Core Physical Properties: The Foundation of Utility

The practical advantages of potassium aryltrifluoroborates in a laboratory setting are a direct consequence of their fundamental physical characteristics. These properties dictate how the reagents are stored, handled, purified, and utilized in reactions.

Physical State and Crystalline Nature

Potassium aryltrifluoroborates are almost universally encountered as white to off-white, free-flowing crystalline solids.[8][10][11] This solid nature is crucial for accurate weighing and dispensing, ensuring precise control over reaction stoichiometry—a notable advantage over boronic acids, which can exist as amorphous solids with variable water content.[2] Their crystallinity is a result of the stable ionic lattice formed by the potassium cations (K⁺) and the aryltrifluoroborate anions ([ArBF₃]⁻). The structure of the anion features a central boron atom in a tetrahedral geometry, bonded to three fluorine atoms and the carbon of an aryl ring.[10] This defined, stable structure has been confirmed unequivocally through single-crystal X-ray diffraction analysis.[10][12]

Unparalleled Stability

The single most important physical property that distinguishes potassium aryltrifluoroborates from their trivalent counterparts is their exceptional stability.

-

Atmospheric Stability: They are remarkably stable to both air and moisture, with most derivatives being capable of indefinite storage on the benchtop without decomposition.[1][3][5][6][7][8][9][11] This "bench-stable" nature eliminates the need for specialized handling techniques, such as storage in a glovebox or desiccator, which are often required for sensitive reagents. This robustness is attributed to the tetracoordinate state of the boron atom, which protects the carbon-boron bond from common degradation pathways like protodeboronation.[2][9]

-

Thermal Stability: Potassium aryltrifluoroborates exhibit high thermal stability, characterized by high melting points that often coincide with decomposition. This property is indicative of a stable crystal lattice. For instance, potassium phenyltrifluoroborate melts with decomposition at approximately 301 °C.[10][13]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Potassium Phenyltrifluoroborate[10][13] | C₆H₅BF₃K | 184.01 | 301 (dec.) |

| Potassium 4-Fluorophenyltrifluoroborate[14] | FC₆H₄BF₃K | 202.00 | 297 (dec.) |

| Potassium Allyltrifluoroborate[15] | C₃H₅BF₃K | 147.98 | N/A |

Table 1: Thermal and Molecular Properties of Representative Potassium Organotrifluoroborates.

Solubility Profile

The solubility of potassium aryltrifluoroborates is a key factor in both their application and purification. As ionic salts, their solubility is highly dependent on solvent polarity.

-

Insoluble in Nonpolar Solvents: They are generally insoluble in nonpolar organic solvents such as hydrocarbons (e.g., hexanes), diethyl ether, and dichloromethane.[4]

-

Slightly Soluble in Polar Aprotic Solvents: They exhibit slight or moderate solubility in polar aprotic solvents like acetone and acetonitrile.[16]

-

Soluble in Polar Protic Solvents: They are typically soluble in polar protic solvents, including methanol and water.[4][10][13]

This distinct solubility profile is frequently exploited for purification. Often, a potassium aryltrifluoroborate can be synthesized in an organic solvent in which it has low solubility, allowing it to precipitate directly from the reaction mixture in high purity.[4] Alternatively, purification is readily achieved by recrystallization, for example, by dissolving the crude product in hot acetone and inducing precipitation upon the addition of a less polar solvent like diethyl ether.[16]

Spectroscopic and Analytical Characterization

The identity, purity, and structure of potassium aryltrifluoroborates are routinely confirmed using a suite of standard analytical techniques. The causality behind using a multinuclear NMR approach is to probe all key elements (¹H, ¹³C, ¹¹B, ¹⁹F) of the molecule, providing a complete and self-validating structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the routine characterization of these compounds. A complete analysis typically involves acquiring spectra for four different nuclei.

-

¹H and ¹³C NMR: These spectra provide information about the structure of the aryl group, consistent with standard chemical shift values.

-

¹⁹F NMR: This is a highly diagnostic technique. The three equivalent fluorine atoms give rise to a sharp singlet or a quartet (due to coupling with ¹¹B), appearing in a characteristic region of the spectrum.[17][18]

-

¹¹B NMR: The ¹¹B nucleus provides a definitive signature for the [ArBF₃]⁻ moiety. The spectrum typically shows a quartet, resulting from the coupling of the ¹¹B nucleus with the three attached fluorine atoms (¹⁹F, spin I=1/2).[4][17][18] The observation of this specific splitting pattern is strong evidence for the formation of the trifluoroborate salt. A comprehensive set of reference NMR data for 28 different organotrifluoroborates has been published, serving as an authoritative resource for researchers.[17][18][19]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to rigorously determine thermal stability.

-

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to precisely measure the melting point and observe the enthalpy changes associated with melting (endotherm) or decomposition (exotherm).[20]

-

TGA measures the change in mass of a sample as a function of temperature. For a potassium aryltrifluoroborate, the TGA curve will remain flat until the decomposition temperature is reached, at which point a sharp decrease in mass is observed.[21][22]

X-Ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the ultimate standard.[23][24] This technique provides precise data on bond lengths, bond angles, and the packing arrangement of the ions within the crystal lattice, offering definitive proof of structure.[10][12][25]

Implications for Research and Drug Development

The unique physical properties of potassium aryltrifluoroborates directly translate into significant practical advantages, particularly in the high-throughput and demanding environment of drug discovery.

-

Operational Simplicity: Their bench-top stability simplifies experimental setup and makes them amenable to automated and parallel synthesis platforms.[8]

-

Simplified Purification: The characteristic solubility allows for straightforward, non-chromatographic purification methods such as precipitation and recrystallization, saving time and resources.[4][16]

-

Enhanced Reliability: As stable, crystalline solids, they can be weighed accurately, leading to improved reaction control and reproducibility—a critical factor in medicinal chemistry where precise structure-activity relationships are determined.

Caption: Relationship between physical properties and practical advantages.

Experimental Protocols

The following protocols describe standard methods for characterizing the physical properties of a newly synthesized or procured potassium aryltrifluoroborate. These protocols are designed as self-validating systems, where the combination of results provides a comprehensive and trustworthy assessment of the material's identity and purity.

Protocol 1: Determination of Melting Point by DSC

Objective: To determine the melting point and observe the thermal decomposition profile.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the dry potassium aryltrifluoroborate salt into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 40 °C).

-